BCN-endo-PEG7-maleimide
Description
Foundational Principles of Bioorthogonal Ligation
Evolution and Significance of Catalyst-Free Click Chemistry (Strain-Promoted Alkyne-Azide Cycloaddition, SPAAC)
Click chemistry, a concept introduced to describe reactions that are high-yielding, modular, and generate only inoffensive byproducts, was initially dominated by the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). While revolutionary, the cytotoxicity of the copper catalyst limited its application in living organisms. pcbiochemres.comthieme-connect.de This limitation spurred the development of catalyst-free alternatives, leading to the emergence of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in 2004. pcbiochemres.com
SPAAC utilizes cyclooctynes, eight-membered alkyne rings, whose significant ring strain provides the necessary activation energy to react with azides without a metal catalyst. magtech.com.cn This innovation made it possible to perform click reactions within living cells and organisms, a true milestone for chemical biology. The reaction is highly bioorthogonal, as neither the strained alkyne nor the azide (B81097) functional group interacts significantly with biological molecules. pcbiochemres.comconju-probe.com The design of the cyclooctyne (B158145) is key to the reaction's success, with various derivatives developed to enhance reaction kinetics and stability. magtech.com.cnnih.govnih.gov
Table 1: Comparison of Common Cyclooctynes in SPAAC
| Cyclooctyne | Key Features | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl (B1604629) Azide |
|---|---|---|
| BCN | Symmetrical, straightforward synthesis, good reactivity. synaffix.comnih.gov | ~0.19 - 0.29 synaffix.com |
| DIBO | Fast reaction kinetics, fluorescent properties in some derivatives. nih.govnih.gov | ~0.1 |
| DIFO | Electron-withdrawing fluorine groups dramatically increase reaction rates. nih.gov | ~0.3 |
| BARAC | High reactivity, but can be lipophilic, leading to non-specific binding. nih.gov | ~0.9 |
Rate constants can vary based on solvent and specific azide structure.
Overview of Thiol-Maleimide Conjugation in Chemical Biology
Thiol-maleimide conjugation is a cornerstone reaction in bioconjugation, prized for its high selectivity and efficiency. axispharm.com The maleimide (B117702) group reacts specifically with the sulfhydryl (thiol) group of cysteine residues in proteins via a Michael addition reaction. axispharm.comresearchgate.net This reaction proceeds rapidly under mild physiological conditions (pH 6.5-7.5), where the thiol group is sufficiently nucleophilic, while other potentially reactive groups, like the amines in lysine, remain largely protonated and unreactive. mdpi.combroadpharm.com The reaction's speed is approximately 1,000 times faster with thiols than with amines at a neutral pH. axispharm.com
This specificity allows for the site-selective modification of proteins, which is critical for creating homogeneous bioconjugates such as ADCs. sci-hub.se However, the resulting thiosuccinimide bond can be susceptible to reversal through a retro-Michael reaction or thiol exchange with other sulfhydryl-containing molecules in vivo. sci-hub.seacs.org Research has led to strategies to overcome this instability, such as using N-aryl maleimides that promote rapid hydrolysis of the succinimide (B58015) ring to a stable, ring-opened structure. mdpi.comacs.org
Structure
2D Structure
Properties
Molecular Formula |
C34H53N3O12 |
|---|---|
Molecular Weight |
695.8 g/mol |
IUPAC Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C34H53N3O12/c38-31(9-12-37-32(39)7-8-33(37)40)35-10-13-42-15-17-44-19-21-46-23-25-48-26-24-47-22-20-45-18-16-43-14-11-36-34(41)49-27-30-28-5-3-1-2-4-6-29(28)30/h7-8,28-30H,3-6,9-27H2,(H,35,38)(H,36,41)/t28-,29+,30? |
InChI Key |
KLGLXRNSORBLCE-BWMKXQIXSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |
Origin of Product |
United States |
Rational Design of Hybrid Linkers for Bioconjugates
The Strategic Role of Bicyclo[6.1.0]nonyne (BCN) in Bioorthogonal Reactions
Bicyclo[6.1.0]nonyne (BCN) is a highly effective strained alkyne for SPAAC reactions. synaffix.comnih.gov Its key advantages lie in its excellent reaction kinetics and a relatively straightforward synthesis from 1,5-cyclooctadiene (B75094). synaffix.comnih.gov
A significant feature of BCN is its C_s_ symmetry, which means that upon cycloaddition with an azide (B81097), only a single regioisomer is formed. nih.gov This is particularly important in the synthesis of therapeutic bioconjugates where product homogeneity is mandatory. nih.gov The endo isomer of BCN is one of the diastereomers produced during its synthesis. synaffix.com While BCN provides a good balance of reactivity and hydrophilicity, some studies have noted a potential for non-negligible cross-reactivity with thiols, which can be mitigated under certain conditions. nih.gov
The Polyethylene (B3416737) Glycol (PEG) Spacer: Properties and Applications in Linker Design
Polyethylene glycol (PEG) is a synthetic polymer composed of repeating ethylene (B1197577) oxide units. chempep.com In bioconjugation, PEG chains are widely used as flexible spacers or linkers. chempep.comaxispharm.com The inclusion of a PEG spacer in a linker design imparts several beneficial properties to the final conjugate. rsc.orgchempep.com
The PEG7 in this compound denotes a monodisperse chain of seven ethylene glycol units. This precise length ensures uniformity in the final bioconjugate product, which is critical for therapeutic applications. molecularcloud.org The hydrophilic nature of the PEG spacer enhances the aqueous solubility of the entire construct, which is especially useful when conjugating hydrophobic drugs. rsc.orgaxispharm.com
Table 2: Key Properties of PEG Spacers in Bioconjugation
| Property | Description | Benefit |
|---|---|---|
| Hydrophilicity | Forms hydrogen bonds with water. chempep.com | Improves solubility of hydrophobic molecules and reduces aggregation. rsc.orgaxispharm.commolecularcloud.org |
| Biocompatibility | Exhibits minimal toxicity and is approved for biomedical use. chempep.com | Safe for in vivo applications. |
| Low Immunogenicity | Generally does not elicit a strong immune response. chempep.comaxispharm.com | Reduces the risk of the conjugate being cleared by the immune system. |
| Flexibility | Free rotation around C-O bonds provides conformational flexibility. chempep.com | Acts as a flexible spacer, preventing steric hindrance between the conjugated molecules. |
| Improved Pharmacokinetics | Creates a hydration shell around the conjugate. molecularcloud.org | Can prolong circulation time and reduce clearance by the kidneys. axispharm.commolecularcloud.org |
Integration of Maleimide (B117702) Functionality for Bioconjugation
The maleimide group serves as the thiol-reactive handle in the this compound linker. axispharm.comaxispharm.com Its function is to form a stable covalent bond with a cysteine residue on a target biomolecule, such as an antibody or peptide. researchgate.netaxispharm.com This specific reactivity allows for precise, site-directed conjugation, which is essential for preserving the biological activity of the protein and ensuring the uniformity of the final product. mdpi.comsci-hub.se The combination of the maleimide group for thiol attachment and the BCN group for click chemistry makes this compound a powerful heterobifunctional tool, enabling the assembly of complex and well-defined bioconjugates for advanced therapeutic and diagnostic applications. medchemexpress.comaxispharm.com
Approaches for the Synthesis of the BCN-endo Moiety
The bicyclo[6.1.0]nonyne (BCN) moiety is a strained cycloalkyne that participates in rapid and catalyst-free "click" reactions with azides. The "endo" configuration of the hydroxymethyl group relative to the cyclopropane (B1198618) ring is often preferred in specific applications. The synthesis of the BCN-endo moiety, typically in the form of (endo-bicyclo[6.1.0]non-4-yn-9-yl)methanol, involves several key steps, including the stereoselective formation of the bicyclic system and the introduction of the alkyne functionality.
Stereo- and Regioselective Synthesis of Strained Cycloalkynes
The synthesis of the BCN core generally commences with the cyclopropanation of 1,5-cyclooctadiene. The stereochemical outcome of this reaction is critical as it establishes the relative orientation of the substituents on the cyclopropane ring, which ultimately determines the endo or exo configuration of the final product.
A common method involves the reaction of 1,5-cyclooctadiene with ethyl diazoacetate in the presence of a rhodium catalyst. While traditional catalysts like rhodium(II) acetate (B1210297) (Rh₂(OAc)₄) often yield a nearly equimolar mixture of the syn- and anti-diastereomers of the resulting ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate, advancements in catalyst design have enabled greater stereocontrol. For instance, the use of dirhodium(II) catalysts with bulky carboxylate ligands, such as Rh₂(S-BHTL)₄, has been shown to significantly favor the formation of the syn-diastereomer, which is the precursor to the endo-BCN alcohol. vulcanchem.com
The subsequent steps involve the introduction of the alkyne. This is typically achieved through a bromination-elimination sequence. The bicyclo[6.1.0]non-4-ene-9-carboxylate is first brominated to yield a dibromide, followed by a double dehydrobromination using a strong base like potassium tert-butoxide to form the strained triple bond of the bicyclo[6.1.0]nonyne ring system.
Strategies for endo Isomer Preference
The preference for the endo isomer of BCN is often driven by the specific requirements of the intended application, as the stereochemistry can influence the reactivity and steric environment of the final conjugate. The synthesis of the endo-BCN alcohol relies on the stereoselective reduction of the syn-bicyclo[6.1.0]non-4-yne-9-carboxylate.
The key to obtaining the endo isomer is the stereoselective cyclopropanation step. As mentioned previously, the choice of catalyst is paramount. While Rh₂(OAc)₄ catalysis leads to poor diastereoselectivity (typically a 55:45 anti:syn ratio), catalysts like Rh₂(S-BHTL)₄ can provide the syn-cyclopropane precursor with a much higher selectivity (e.g., 79:21 syn:anti). vulcanchem.comaxispharm.com This syn-cyclopropane ester is then reduced to the corresponding alcohol, (syn-bicyclo[6.1.0]non-4-en-9-yl)methanol, which serves as the direct precursor to the endo-BCN alcohol after the introduction of the alkyne functionality.
An alternative strategy to enrich the desired isomer involves epimerization. It has been demonstrated that under certain basic conditions, the less desired anti-isomer of the bicyclo[6.1.0]non-4-ene-9-carboxylate can be converted to the more thermodynamically stable anti-acid, which can be separated, effectively enriching the syn-isomer in the remaining mixture. axispharm.com
The final step in producing the key intermediate, (endo-bicyclo[6.1.0]non-4-yn-9-yl)methanol, involves the reduction of the ester group of the syn-bicyclo[6.1.0]non-4-yne-9-carboxylate, typically using a reducing agent like lithium aluminum hydride (LiAlH₄).
Synthesis of PEGylated Maleimide Derivatives
The PEGylated maleimide portion of this compound provides a flexible, hydrophilic spacer arm and a reactive handle for conjugation to thiol-containing molecules. The synthesis of this component involves the preparation of a polyethylene glycol chain of a defined length with a terminal maleimide group.
Polymerization and Functionalization of Polyethylene Glycol Chains
Polyethylene glycol (PEG) chains can be synthesized with precise lengths through controlled polymerization of ethylene oxide. For shorter, discrete PEG chains like PEG7, a stepwise synthesis is often employed. This can involve the sequential addition of ethylene glycol units to a starting molecule.
A common approach to obtain a heterobifunctional PEG chain involves starting with a protected diol and extending the chain to the desired length. For instance, a mono-protected diol can be reacted with a tosylated ethylene glycol unit, and this process can be repeated to achieve the target chain length. The terminal hydroxyl group is then typically converted to an amine, which is a common precursor for the introduction of the maleimide group. This conversion can be achieved through various methods, such as a Mitsunobu reaction with a nitrogen nucleophile or by tosylation followed by substitution with an azide and subsequent reduction via a Staudinger reaction.
Introduction of the Maleimide Group
The maleimide group is typically introduced at the terminus of the PEG chain. A widely used method involves the reaction of an amine-terminated PEG with maleic anhydride (B1165640). This reaction forms a maleamic acid intermediate, which is then cyclized to the maleimide ring. The cyclization is often achieved by heating in the presence of a dehydrating agent, such as acetic anhydride.
Alternatively, N-substituted maleimides can be prepared by reacting a primary amine with maleic anhydride, followed by ring-closing dehydration. For PEGylated maleimides, an amine-terminated PEG is the key starting material. The reaction conditions, such as pH, are important to control, as the maleimide group can be sensitive to hydrolysis, especially at higher pH values. axispharm.com
Convergent Synthesis of this compound
The final stage in the synthesis of this compound is the convergent coupling of the BCN-endo moiety and the PEG7-maleimide fragment. This is typically achieved by forming a stable linkage between the two pre-synthesized components.
A common strategy involves the activation of the hydroxyl group of (endo-bicyclo[6.1.0]non-4-yn-9-yl)methanol to create a reactive intermediate that can readily couple with an amine-terminated PEG7-maleimide. One such activation method is the formation of an N-hydroxysuccinimidyl (NHS) carbonate. The BCN-alcohol is reacted with N,N'-disuccinimidyl carbonate (DSC) in the presence of a base like triethylamine (B128534) to form the BCN-NHS carbonate.
This activated BCN derivative is then reacted with the amine-terminated PEG7-maleimide in an appropriate solvent, such as dimethylformamide (DMF). The amine group of the PEG linker displaces the NHS group to form a stable carbamate (B1207046) linkage, yielding the final this compound product. The crude product is then purified using techniques such as size-exclusion chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the desired compound with high purity.
The successful synthesis is confirmed through various analytical techniques. ¹H NMR spectroscopy is used to verify the presence of characteristic peaks for the BCN, PEG, and maleimide moieties. Mass spectrometry confirms the molecular weight of the final product.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Not available | C₃₄H₅₃N₃O₁₂ | 695.80 |
| (endo-Bicyclo[6.1.0]non-4-yn-9-yl)methanol | 1263166-90-0 | C₁₀H₁₄O | 150.22 |
| 1,5-Cyclooctadiene | 111-78-4 | C₈H₁₂ | 108.18 |
| Ethyl diazoacetate | 623-73-4 | C₄H₆N₂O₂ | 114.10 |
| Rhodium(II) acetate dimer | 15956-28-2 | C₈H₁₂O₈Rh₂ | 441.99 |
| Potassium tert-butoxide | 865-47-4 | C₄H₉KO | 112.21 |
| Lithium aluminum hydride | 16853-85-3 | AlH₄Li | 37.95 |
| Maleic anhydride | 108-31-6 | C₄H₂O₃ | 98.06 |
| N,N'-Disuccinimidyl carbonate | 74124-79-1 | C₉H₈N₂O₇ | 256.17 |
| Amine-PEG7-maleimide | Not available | C₂₄H₄₀N₂O₁₀ | 520.58 |
| BCN-NHS carbonate | Not available | C₁₅H₁₇NO₅ | 291.29 |
Coupling Strategies for Multi-Functional Linkers
The synthesis of this compound is a multi-step process that involves the initial preparation of the core components—the endo-BCN moiety and the PEG7-maleimide fragment—followed by their conjugation.
The synthesis of the BCN core typically begins with the cyclopropanation of 1,5-cyclooctadiene using a reagent such as ethyl diazoacetate in the presence of a rhodium catalyst. thieme-connect.de This reaction yields a diastereomeric mixture of exo and endo cyclopropane-fused cyclooctene (B146475) rings. The standard synthesis of BCN results in a higher proportion of the exo-BCN diastereomer compared to the endo-BCN form, with a reported yield ratio of approximately 5:3. nih.gov Following the separation of the desired endo isomer via chromatography, a three-step sequence of reduction of the ester group, bromination, and subsequent elimination is carried out to introduce the strained alkyne functionality, yielding (endo-bicyclo[6.1.0]non-4-yn-9-yl)methanol. thieme-connect.desynaffix.com
The PEG7-maleimide portion of the molecule is synthesized separately. A common approach involves the functionalization of a seven-unit polyethylene glycol diol. One terminal hydroxyl group is converted to an amine, while the other is protected. The amine-terminated PEG7 is then reacted with a maleic anhydride derivative. This reaction forms a maleamic acid, which is subsequently cyclized to the maleimide, often through dehydration with a reagent like acetic anhydride.
The final coupling of the two fragments, endo-BCN and PEG7-maleimide, can be achieved through various strategies. One common method involves activating the hydroxyl group of the (endo-bicyclo[6.1.0]non-4-yn-9-yl)methanol. This can be accomplished by converting it into a more reactive intermediate, such as an N-hydroxysuccinimidyl (NHS) ester. The activated endo-BCN-NHS ester is then reacted with the amine-functionalized PEG7-maleimide in an anhydrous solvent to form a stable carbamate linkage, yielding the final this compound product.
An alternative strategy involves the initial synthesis of BCN-endo-PEG7-amine. targetmol.commedchemexpress.com This intermediate, which possesses a terminal amine group on the PEG7 chain, can then be reacted with a maleic anhydride derivative to form the maleimide ring in a subsequent step. google.com
| Synthetic Step | Description | Key Reagents |
| BCN Core Synthesis | Cyclopropanation of 1,5-cyclooctadiene followed by reduction, bromination, and elimination. | Ethyl diazoacetate, Rhodium catalyst, Reducing agents (e.g., LiAlH4), Brominating agents (e.g., Br2), Base (e.g., KOtBu) |
| PEG7-Maleimide Synthesis | Functionalization of PEG7-diol to a mono-amine derivative, followed by reaction with maleic anhydride and cyclization. | Tosyl chloride, Ammonia, Maleic anhydride, Acetic anhydride |
| Final Conjugation | Coupling of the endo-BCN and PEG7-maleimide fragments. | Activating agents (e.g., NHS, DCC), Anhydrous solvents (e.g., DMF) |
Analytical Techniques for Structural Elucidation and Purity Assessment
The structural integrity and purity of this compound are critical for its intended applications. A combination of analytical techniques is employed to confirm its identity and assess its homogeneity.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural verification. 1H NMR spectroscopy is used to identify the characteristic protons of the different moieties within the molecule. For instance, the vinyl protons of the maleimide group typically appear as a singlet at approximately δ 6.7 ppm. The methylene (B1212753) protons of the PEG7 linker produce a complex set of signals in the region of δ 3.6–3.8 ppm. The bicyclic protons of the BCN ring are generally observed in the upfield region, between δ 1.2–2.1 ppm. 13C NMR spectroscopy can further confirm the carbon framework of the molecule.
Mass Spectrometry (MS) is utilized to determine the molecular weight of the compound and to support its structural identification. Electrospray ionization mass spectrometry (ESI-MS) is commonly used, and the molecular ion peak corresponding to the protonated molecule ([M+H]+) would be expected at m/z 695.8, consistent with the molecular formula C34H53N3O12. High-resolution mass spectrometry (HRMS) can provide a more precise mass measurement, further confirming the elemental composition.
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of the final product. Reversed-phase HPLC, often using a C18 column with a gradient of acetonitrile (B52724) and water as the mobile phase, is employed to separate the desired product from any starting materials, intermediates, or by-products. A single, sharp peak in the chromatogram is indicative of a high degree of purity.
| Analytical Technique | Purpose | Expected Observations |
| 1H NMR Spectroscopy | Structural confirmation by identifying characteristic protons. | Signals for maleimide (~δ 6.7 ppm), PEG7 (~δ 3.6–3.8 ppm), and BCN protons (~δ 1.2–2.1 ppm). |
| Mass Spectrometry (ESI-MS) | Determination of molecular weight and confirmation of molecular formula. | Molecular ion peak ([M+H]+) at approximately m/z 695.8. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and homogeneity. | A single major peak in the chromatogram. |
Comparison with Exo-BCN Isomers in Synthetic Accessibility
The synthetic accessibility of this compound is intrinsically linked to the initial synthesis and separation of the endo-BCN precursor. As previously mentioned, the standard synthesis of BCN from 1,5-cyclooctadiene yields a diastereomeric mixture where the exo isomer is the major product, typically in a ratio of around 5:3 to 2:1 over the endo isomer. nih.govsynaffix.com This makes the exo isomer more readily available from the initial reaction mixture.
In terms of reactivity, while both isomers are effective in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, some studies have indicated that the endo-BCN isomer can exhibit slightly faster reaction kinetics than the exo isomer in certain contexts. nih.govsynaffix.comresearchgate.net For example, in a polar solvent mixture, the second-order rate constant for the reaction of endo-BCN with benzyl (B1604629) azide was found to be 0.29 M⁻¹s⁻¹, compared to 0.19 M⁻¹s⁻¹ for the exo isomer. synaffix.com This subtle difference in reactivity might make the endo isomer preferable for specific applications where reaction speed is critical. However, the greater synthetic accessibility of the exo isomer often makes it a more practical choice for general use.
The subsequent functionalization of the separated endo- and exo-BCN alcohols to form the final PEG-maleimide conjugate follows similar synthetic pathways. The choice between the endo and exo isomer for the synthesis of BCN-PEG7-maleimide therefore represents a trade-off between potentially more favorable reaction kinetics (endo) and greater initial synthetic yield (exo).
| Feature | This compound | BCN-exo-PEG7-maleimide |
| Initial Synthetic Yield | Lower, as it is the minor diastereomer. | Higher, as it is the major diastereomer. |
| Separation | Requires careful chromatographic separation from the major exo isomer. | More readily isolated due to its higher abundance. |
| Reactivity in SPAAC | May exhibit slightly faster reaction kinetics in some cases. | Generally exhibits high reactivity, though potentially slightly slower than the endo isomer. |
| Overall Synthetic Accessibility | Less accessible due to lower initial yield. | More accessible due to higher initial yield. |
Mechanistic Studies of Reactivity in Bioorthogonal and Thiol Based Conjugations
Kinetics and Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that enables the covalent ligation of molecules in complex biological environments without the need for a toxic copper catalyst. ru.nl The reaction's efficiency is driven by the ring strain of the cycloalkyne, which lowers the activation energy for the [3+2] cycloaddition with an azide (B81097). rsc.orgnih.gov
The endo configuration of the BCN moiety in BCN-endo-PEG7-maleimide is significant for its reactivity. Experimental studies have consistently shown that the endo-BCN diastereomer is slightly more reactive in SPAAC reactions than its exo-BCN counterpart. acs.orgnih.gov This enhanced reactivity makes it a preferred choice for applications where rapid conjugation is critical. acs.org
Second-order rate constants (k₂) for the reaction of BCN with various azides have been determined, highlighting its efficiency. For instance, the reaction of endo-BCN with benzyl (B1604629) azide in a polar solvent mixture (CD₃CN/D₂O) has a reported rate constant of 0.29 M⁻¹s⁻¹. acs.org The nature of the azide partner also influences the reaction rate; electron-poor aromatic azides can react significantly faster with BCN than aliphatic azides like benzyl azide. nih.gov This is attributed to a shift in the reaction mechanism toward an inverse-electron-demand pathway. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Solvent | k₂ (M⁻¹s⁻¹) | Reference |
| endo-BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | 0.29 | acs.org |
| exo-BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | 0.19 | acs.org |
| BCN | Benzyl Azide | DMSO | 0.15 | |
| BCN | Phenyl Azide | CH₃CN:H₂O (3:1) | 0.2 | nih.gov |
| BCN | 4-azido-1-methylpyridinium iodide | CH₃CN:H₂O (3:1) | ~2.0-2.9 | nih.gov |
This table presents kinetic data for the SPAAC reaction between BCN isomers and various azides, demonstrating the influence of stereochemistry and azide electronics on reaction rates.
The enhanced reactivity of endo-BCN compared to other cycloalkynes can be explained by examining the transition state of the cycloaddition reaction. Both theoretical and experimental studies have provided insight into the energetics of this process.
Quantum chemical calculations, such as Density Functional Theory (DFT), reveal that the activation barrier for the cycloaddition of an azide with BCN is lower than for many other cycloalkynes, which corresponds to a faster reaction rate. nih.govnih.gov This lower barrier is attributed to a smaller HOMO-LUMO gap between the reactants. nih.gov Specifically for reactions with aromatic azides, the interaction is governed by the HOMO of BCN and the LUMO of the azide, confirming an inverse-electron demand mechanism. researchgate.net Activation strain analysis has shown that the transition state for BCN is reached earlier in the reaction coordinate compared to other alkynes, which favors product formation. nih.gov
Experimental measurements of thermodynamic activation parameters support these theoretical findings. For the related strain-promoted oxidation-controlled cycloalkyne–quinone (SPOCQ) reaction, the activation enthalpy (ΔH‡) for endo-BCN was found to be significantly lower than for other cyclooctynes, indicating a less energy-intensive transition state.
| Cycloalkyne | Reaction Type | Parameter | Value | Reference |
| endo-BCN | SPOCQ | ΔH‡ | 4.5 ± 0.3 kcal/mol | acs.org |
| OCT | SPOCQ | ΔH‡ | 7.3 ± 0.4 kcal/mol | acs.org |
| DIBAC | SPOCQ | ΔH‡ | 12.1 ± 0.5 kcal/mol | acs.org |
| BCN | SPAAC (with n-propyl azide) | Eact (calculated) | ~14-17 kcal/mol | nih.govresearchgate.net |
This table summarizes key experimental and theoretical energetic parameters for BCN reactions, illustrating the lower activation barriers that contribute to its high reactivity.
For bioorthogonal applications, SPAAC reactions must perform reliably in complex aqueous environments such as cell culture media or in vivo. Several factors, including pH, buffer composition, and temperature, can influence the reaction kinetics. acs.org
Studies have shown that SPAAC rates can be significantly affected by the choice of buffer and the pH of the medium. rsc.orgresearchgate.net For instance, reactions involving dibenzocyclooctyne (DBCO), a related cycloalkyne, were found to be faster in HEPES buffer compared to PBS at pH 7. rsc.org Generally, higher pH values tend to increase SPAAC reaction rates, although this effect can be buffer-dependent. rsc.orgresearchgate.net Temperature also plays a predictable role, with increased temperatures leading to faster reaction rates. Furthermore, the presence of a hydrophilic polyethylene (B3416737) glycol (PEG) linker, such as the PEG7 chain in this compound, can enhance reaction rates, potentially by increasing solubility and reducing steric hindrance. rsc.orgresearchgate.net
Detailed Analysis of Maleimide-Thiol Conjugation
The maleimide (B117702) moiety provides a second, orthogonal handle for conjugation, reacting specifically with thiol (sulfhydryl) groups.
The conjugation of a maleimide to a thiol proceeds via a chemoselective Michael addition reaction. axispharm.comnih.gov In this mechanism, the nucleophilic thiolate anion (R-S⁻) attacks one of the carbons of the maleimide's double bond, forming a stable thioether linkage. nih.gov
This reaction is highly specific for thiols, especially within the physiological pH range of 6.5 to 7.5. axispharm.comuu.nl At neutral pH, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines. axispharm.com This high degree of selectivity allows for the precise modification of cysteine residues in proteins with minimal off-target reactions. researchgate.net The reaction is efficient, proceeds rapidly under mild aqueous conditions, and does not require a catalyst. axispharm.com
While the formation of the maleimide-thiol adduct is efficient, its stability is highly dependent on the pH and the local chemical environment. The optimal pH for the initial conjugation is between 6.5 and 7.5 to ensure thiol specificity and a rapid reaction rate. nih.gov However, at pH values of 8.0 or higher, the maleimide ring itself is susceptible to hydrolysis, which renders it unreactive towards thiols. uu.nl
The primary concern regarding the stability of the resulting thiosuccinimide adduct is its susceptibility to a retro-Michael reaction. researchgate.netspringernature.comnih.gov This reversal of the initial conjugation can lead to the detachment of the linked molecule and subsequent reaction with other thiols, such as glutathione, in a biological system. nih.gov
Two competing side reactions can affect the stability of the adduct:
Ring-Opening Hydrolysis : The succinimide (B58015) ring can undergo hydrolysis to form a stable, ring-opened succinamic acid thioether. springernature.comprolynxinc.com This product is resistant to the retro-Michael reaction, effectively locking the conjugate in place. However, for common N-alkyl maleimides, this hydrolysis is often too slow to effectively prevent thiol exchange. nih.govprolynxinc.com
Thiazine (B8601807) Rearrangement : When the conjugation occurs at an N-terminal cysteine, the adduct can undergo an intramolecular rearrangement to form a six-membered thiazine structure. bohrium.comnih.gov This rearrangement is base-promoted, with a significant increase in its rate observed at basic pH. bohrium.comnih.gov At pH 5.0, this side reaction is largely suppressed, while at pH 7.3 and above, the thiazine isomer can become the major product over time. bohrium.com
| pH Range | Primary Reaction/Process | Stability Outcome | Reference |
| < 6.5 | Slower thiol conjugation | Stable adduct, but slow formation | nih.gov |
| 6.5 - 7.5 | Optimal thiol conjugation | Efficient formation, but potential for retro-Michael reaction | axispharm.comuu.nl |
| > 7.5 | Increased rate of maleimide hydrolysis | Maleimide becomes unreactive before conjugation | uu.nlnih.gov |
| > 7.3 (basic) | Promotes thiazine rearrangement (for N-terminal Cys) | Forms stable but rearranged thiazine structure | bohrium.comnih.gov |
| Neutral to Basic | Retro-Michael reaction | Reversible bond, potential for thiol exchange | researchgate.netnih.gov |
| Neutral to Basic | Succinimide ring hydrolysis | Forms stable, irreversible ring-opened adduct | springernature.comprolynxinc.com |
This interactive table summarizes the influence of pH on the various reaction pathways involved in maleimide-thiol conjugation and the subsequent stability of the adduct.
Competitive Reactions and Selectivity Considerations
The utility of a heterobifunctional linker like this compound hinges on the ability to control the reactivity of its individual functional groups. The BCN group participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently with azide-functionalized molecules without the need for a toxic copper catalyst. affinanotech.comconju-probe.com Concurrently, the maleimide group is highly reactive towards thiol groups, such as those found in cysteine residues of proteins, forming a stable thioether bond via a Michael addition reaction. axispharm.combroadpharm.com
When both reactive partners (an azide and a thiol) are present in the same reaction mixture, the potential for competitive reactions arises. The selectivity of the conjugation is governed by the relative kinetics of the two reactions. The SPAAC reaction involving BCN is known for its rapid kinetics, while the maleimide-thiol reaction is also highly efficient, with second-order rate constants typically in the range of 100-1000 M⁻¹s⁻¹ at neutral pH. nih.gov
Several factors can influence the selectivity of these reactions:
pH: The maleimide-thiol reaction is pH-dependent, with optimal reactivity typically observed between pH 6.5 and 7.5. broadpharm.comnih.gov At higher pH values, the risk of competing reactions with other nucleophiles, such as the ε-amino group of lysine, increases. nih.gov Conversely, the SPAAC reaction is largely insensitive to pH within the physiological range.
Concentration of Reactants: The concentration of the azide- and thiol-containing molecules will directly influence the rate of their respective reactions, in accordance with the principles of chemical kinetics.
Steric Hindrance: The local steric environment around the reactive groups on the biomolecules can also play a role in modulating reaction rates. The PEG7 spacer in this compound helps to minimize steric hindrance and improve solubility. axispharm.comconju-probe.com
It is also important to consider the stability of the resulting linkages. The triazole ring formed from the SPAAC reaction is exceptionally stable. The thioether bond from the maleimide-thiol conjugation, while generally stable, can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols. nih.govucl.ac.uk However, subsequent hydrolysis of the thiosuccinimide ring can lead to a more stable, ring-opened structure, mitigating the risk of deconjugation. ucl.ac.uk
Table 1: Factors Influencing Competitive Reactions
| Factor | Effect on Maleimide-Thiol Reaction | Effect on BCN-Azide (SPAAC) Reaction | Selectivity Consideration |
| pH | Optimal at pH 6.5-7.5; reduced rate at lower pH; potential for side reactions at higher pH. broadpharm.comnih.gov | Largely pH-independent in the physiological range. | pH can be used as a tool to modulate the relative reaction rates. |
| Nucleophile Concentration | Reaction rate is dependent on the concentration of the thiol-containing molecule. | Reaction rate is dependent on the concentration of the azide-containing molecule. | The stoichiometry of the reactants can be adjusted to favor one reaction over the other. |
| Temperature | Reaction rate increases with temperature. | Reaction rate increases with temperature. | Temperature changes will affect both reactions, but the relative impact may differ. |
| Solvent | Reaction kinetics can be influenced by the solvent. nih.gov | Generally robust in a variety of solvents, including aqueous buffers. | The choice of solvent may offer a degree of control over selectivity. |
Orthogonal Reactivity and Chemoselective Strategies with this compound
The true power of this compound lies in its capacity for orthogonal reactivity, allowing for the controlled, stepwise conjugation of two different molecules to a central scaffold. This chemoselectivity is fundamental to building well-defined, multifunctional constructs. The BCN and maleimide groups are considered orthogonal because they react with their respective partners (azides and thiols) without cross-reactivity. conju-probe.com
A typical chemoselective strategy involves a two-step process:
First Conjugation: The first biomolecule, containing either a thiol or an azide group, is reacted with the corresponding functional group on the this compound linker. For example, a cysteine-containing protein can be selectively conjugated to the maleimide moiety at a pH of approximately 7.0.
Purification (Optional but Recommended): The resulting conjugate can be purified to remove any unreacted protein and linker.
Second Conjugation: The second biomolecule, functionalized with the remaining reactive group (in this case, an azide), is then added. The SPAAC reaction proceeds to couple the second molecule to the BCN end of the linker.
The order of these reactions can often be reversed. For instance, the SPAAC reaction can be performed first, followed by the maleimide-thiol conjugation. The choice of which reaction to perform first may depend on the stability and handling properties of the biomolecules involved. For example, if one of the biomolecules is sensitive to the conditions required for the other reaction, it would be prudent to perform its conjugation in the second step.
One published study, while using a BCN-PEG2-maleimide linker, demonstrated the successful site-specific dual-labeling of a VHH antibody fragment. nih.gov In this work, the maleimide end of the linker was first reacted with a C-terminal cysteine residue on the VHH. nih.gov Following this, the BCN group was available for a subsequent click reaction with a tetrazine-functionalized probe, showcasing the practical application of this orthogonal strategy. nih.gov This step-wise approach ensures the formation of a homogeneous, dual-labeled product. researchgate.net
The ability to perform these two reactions independently and with high efficiency allows for the creation of precisely defined bioconjugates. For example, an antibody could be linked to a cytotoxic drug via the maleimide-thiol reaction, and then an imaging agent or a PEG chain could be attached via the SPAAC reaction to improve its pharmacokinetic properties.
Table 2: General Protocol for Orthogonal Dual-Labeling
| Step | Procedure | Key Considerations |
| 1 | First Conjugation (e.g., Maleimide-Thiol) | Dissolve the thiol-containing biomolecule and this compound in a suitable buffer (e.g., PBS, pH 7.0). Incubate at room temperature or 4°C. |
| 2 | Quenching & Purification | Quench any unreacted maleimide groups with a small molecule thiol (e.g., N-acetylcysteine). Purify the conjugate using size-exclusion chromatography or dialysis to remove excess linker and quenching agent. |
| 3 | Second Conjugation (SPAAC) | Add the azide-functionalized molecule to the purified conjugate from Step 2. Incubate at room temperature. |
| 4 | Final Purification | Purify the final dual-labeled conjugate to remove any unreacted azide-containing molecule. |
Applications in Advanced Bioconjugate Research and Development
Engineering of Homogeneous Antibody-Drug Conjugates (ADCs)
The therapeutic efficacy and safety profile of antibody-drug conjugates are critically dependent on the homogeneity of the final product, particularly the drug-to-antibody ratio (DAR). BCN-endo-PEG7-maleimide facilitates the production of homogeneous ADCs through its heterobifunctional architecture, which allows for controlled, site-specific conjugation.
Site-Specific Conjugation Strategies for Antibody Modification
This compound is instrumental in executing advanced site-specific conjugation strategies. Its maleimide (B117702) group offers a well-established method for covalent attachment to thiol groups (-SH), which can be engineered into an antibody's structure at specific locations. nih.gov This is often achieved through the introduction of cysteine residues at predetermined sites on the antibody via site-directed mutagenesis. nih.gov The process typically involves the reduction of engineered interchain disulfide bonds to expose the reactive thiol groups, which then readily react with the maleimide moiety of the linker. nih.gov
Alternatively, enzymatic methods can be employed to introduce functionalities that are then available for conjugation. For example, transglutaminase can be used to install a reactive linker containing a bioorthogonal functional group, such as an azide (B81097). nih.gov The BCN (bicyclo[6.1.0]nonyne) group of this compound can then be selectively reacted with the azide-modified antibody via strain-promoted alkyne-azide cycloaddition (SPAAC), a form of copper-free click chemistry. medchemexpress.com This bioorthogonal reaction is highly efficient and proceeds under mild physiological conditions, preserving the integrity of the antibody. medchemexpress.com
These strategies, enabled by linkers like this compound, result in ADCs with a precisely controlled number of drug molecules attached at specific locations, leading to a homogeneous product with a defined DAR. nih.gov
Role of Linker Architecture in Modulating ADC Properties
The architecture of the this compound linker plays a crucial role in modulating the physicochemical and pharmacokinetic properties of the resulting ADC. nih.gov The linker is composed of three key components: the BCN group, a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a maleimide group.
The stability of the linkage between the drug and the antibody is another critical factor for ADC efficacy and safety. nih.gov While the maleimide-thiol bond is widely used, it has been reported to have potential stability issues in circulation, with the possibility of the drug being released prematurely through a retro-Michael reaction. nih.gov The design of the linker around the maleimide and the specific conjugation site on the antibody can influence the stability of this bond.
The BCN group, through the formation of a stable triazole ring during click chemistry, provides a robust and irreversible connection to the drug or another molecular entity. medchemexpress.com This ensures that the payload remains attached to the antibody until it reaches the target site.
Development of Molecular Probes for Imaging and Diagnostics
Beyond therapeutic applications, this compound is a valuable tool in the development of molecular probes for a wide range of imaging and diagnostic applications. Its versatile conjugation capabilities allow for the attachment of various reporter molecules, such as fluorescent dyes and radionuclides, to biomolecules for in vitro and in vivo tracking.
Design of Fluorescent and Radiolabeled Conjugates for Biomolecular Tracking
The heterobifunctional nature of this compound allows for a modular approach to the design of molecular probes. For fluorescent probes, a fluorescent dye can be first attached to the linker via the BCN group (if the dye is azide-functionalized) or another suitable chemistry. The resulting fluorescent linker can then be conjugated to a targeting biomolecule, such as a peptide or antibody, through the maleimide-thiol reaction. This strategy has been used to create a variety of fluorescent probes for cellular imaging. nih.gov
For radiolabeling, a chelating agent can be attached to the linker, which can then be used to complex a radionuclide for PET (Positron Emission Tomography) or SPECT (Single Photon Emission Computed Tomography) imaging. nih.gov The radiolabeled linker can then be conjugated to a biomolecule for in vivo tracking and biodistribution studies. nih.govnih.gov The ability to track the localization and accumulation of biomolecules in real-time provides invaluable information for drug development and disease diagnosis. nih.govnih.gov
Strategies for In Vitro and In Vivo Imaging Applications
In vitro, fluorescent probes constructed with this compound can be used to visualize and track cellular processes. nih.gov For example, a fluorescently labeled antibody can be used to monitor receptor trafficking on the cell surface, or a labeled peptide can be used to track its uptake and intracellular localization. wiley.com These studies provide insights into the mechanisms of action of therapeutic agents and can be used to screen for new drug candidates. wiley.com
In vivo, radiolabeled probes are essential for non-invasive imaging of biological processes in living organisms. nih.gov Biodistribution studies using radiolabeled biomolecules can determine where a drug candidate accumulates in the body and can help to identify potential off-target effects. nih.govmdpi.com This information is critical for optimizing the design of therapeutic molecules and for predicting their efficacy and toxicity in humans. nih.govmdpi.com The use of this compound in the construction of these probes ensures a stable and well-defined conjugate, which is essential for obtaining accurate and reproducible imaging data. nih.gov
Interactive Data Table: Properties of Bioconjugation Linkers
| Feature | This compound |
| Functional Group 1 | endo-Bicyclo[6.1.0]nonyne (BCN) |
| Reaction 1 | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Functional Group 2 | Maleimide |
| Reaction 2 | Thiol-Maleimide Michael Addition |
| Spacer | 7-unit Polyethylene Glycol (PEG) |
| Key Application | Antibody-Drug Conjugates, Molecular Probes |
Interactive Data Table: Research Applications of BCN-PEG-Maleimide Linkers
| Application | Biomolecule | Reporter/Payload | Key Finding |
| Site-Specific ADC | Engineered Antibody | Cytotoxic Drug | Homogeneous ADC with defined DAR |
| Cellular Imaging | Peptide | Fluorescent Dye | Real-time tracking of peptide uptake |
| In Vivo Tracking | Antibody | Radionuclide | Quantification of tumor uptake and biodistribution |
Functionalization of Biosensors and Diagnostic Platforms
The unique dual reactivity of this compound makes it a valuable reagent for the functionalization of biosensors and diagnostic platforms. The ability to first attach the linker to a sensor surface via one functionality and then capture a biological recognition element with the other allows for the controlled and oriented immobilization of biomolecules, which is crucial for sensor performance.
The BCN group can be used to anchor the linker to an azide-modified sensor surface, such as gold, silicon, or polymer-based substrates. This initial attachment via the robust and specific SPAAC reaction ensures a stable and covalent linkage. Once the surface is functionalized with the maleimide-terminated linker, it becomes activated for the capture of thiol-containing biomolecules.
This strategy is particularly effective for the immobilization of antibodies, antibody fragments (like Fab'), or specific peptides that can be engineered to contain a free cysteine residue. The oriented immobilization of these recognition elements is critical for ensuring that their antigen-binding sites are accessible for interaction with the target analyte, thereby enhancing the sensitivity and specificity of the biosensor. This approach can be applied to various biosensing technologies, including surface plasmon resonance (SPR), quartz crystal microbalance (QCM), and electrochemical biosensors.
| Biosensor Platform | Surface Modification Step | Biomolecule Immobilization Step | Potential Analyte | Hypothetical Change in Signal |
| Surface Plasmon Resonance (SPR) | Azide-functionalized gold chip + this compound | Immobilization of anti-cancer antibody via cysteine residue | Cancer biomarker protein | Increase in resonance units (RU) |
| Electrochemical Biosensor | Azide-modified screen-printed electrode + this compound | Covalent attachment of a specific enzyme with an engineered cysteine | Enzyme substrate | Change in current or potential |
| Quartz Crystal Microbalance (QCM) | Azide-coated quartz crystal + this compound | Capture of a thiol-containing aptamer | Small molecule target | Decrease in resonant frequency |
This table provides illustrative examples of how this compound could be used in the functionalization of different biosensor platforms. The signal changes are hypothetical and would depend on the specific experimental conditions.
Protein and Peptide Functionalization for Advanced Biological Studies
The ability to selectively modify proteins and peptides is fundamental to understanding their function and for creating novel therapeutic and diagnostic agents. This compound provides a powerful tool for achieving site-specific functionalization, enabling the creation of well-defined and homogeneous bioconjugates.
The maleimide group of this compound reacts specifically and efficiently with the thiol group of cysteine residues under mild conditions (pH 6.5-7.5). acs.org Cysteine is a relatively rare amino acid, and when it is not present in a protein of interest, it can often be introduced at a specific site through site-directed mutagenesis without significantly altering the protein's structure or function. This allows for the precise, site-selective attachment of the linker to the protein.
Once the protein is labeled with the this compound linker, the BCN group is available for a subsequent copper-free click reaction with an azide-modified molecule. This two-step approach allows for the modular construction of complex bioconjugates.
This compound is readily integrated into modern protein engineering workflows. For instance, a protein can be engineered to have a single surface-exposed cysteine residue. This engineered protein can then be reacted with this compound to create a protein with a bioorthogonal BCN handle at a defined location. This "pre-functionalized" protein can then be used in a variety of downstream applications.
This methodology is particularly advantageous for creating antibody-drug conjugates (ADCs), where a cytotoxic drug carrying an azide group can be attached to an antibody at a specific site. This leads to a homogeneous ADC with a defined drug-to-antibody ratio (DAR), which is a critical factor for its therapeutic efficacy and safety profile.
The orthogonal nature of the SPAAC and maleimide-thiol reactions allows for the generation of multi-functional biomolecules. For example, a protein can be functionalized with two different molecules at two distinct sites. One site could be a native or engineered cysteine residue for reaction with the maleimide group of this compound. Another site could be modified with an azide group through other chemical methods.
A concrete example of the utility of a BCN-PEG-maleimide linker in creating a multi-component system was demonstrated in a study where a cysteine-containing peptide was successfully conjugated to an azide-appended permethylated β-cyclodextrin. acs.orgresearchgate.netacs.org In this work, the BCN group of the linker first reacted with the azide on the cyclodextrin, and the maleimide group was then used to attach the thiol-containing peptide. acs.orgresearchgate.netacs.org This approach highlights the linker's ability to bring together different molecular entities to create novel, functional constructs. acs.orgresearchgate.netacs.org
| Protein/Peptide | Modification Site | Conjugated Molecule (via BCN) | Resulting Functionality | Research Application |
| Monoclonal Antibody | Engineered Cysteine | Azide-modified cytotoxic drug | Targeted cancer cell killing | Antibody-Drug Conjugate (ADC) Development |
| Growth Factor | Native Cysteine | Azide-functionalized fluorescent dye | Site-specific labeling for imaging | Tracking protein localization and trafficking |
| Enzyme | Engineered Cysteine | Azide-modified polymer (e.g., another PEG chain) | Enhanced stability and solubility | Improving enzyme pharmacokinetics |
| Peptide | C-terminal Cysteine | Azide-appended cyclodextrin | Creation of a peptide-cyclodextrin conjugate | Drug delivery and molecular recognition studies |
This table illustrates the potential applications of this compound in generating multi-functional biomolecules for various research purposes.
Contributions to Biomaterials and Nanotechnology
The precise control over surface chemistry afforded by this compound is highly valuable in the fields of biomaterials and nanotechnology, where the interface between a synthetic material and a biological environment is of paramount importance.
Polymeric nanoparticles, liposomes, and other nanocarriers are widely explored for drug delivery and diagnostic applications. Their surface properties, however, often need to be modified to improve their biocompatibility, circulation time, and targeting capabilities. This compound can be used to achieve this surface functionalization in a controlled manner.
For instance, if a polymeric nanoparticle is formulated to display azide groups on its surface, this compound can be attached via SPAAC. This results in a nanoparticle coated with maleimide groups. These maleimide-functionalized nanoparticles can then be used to immobilize thiol-containing targeting ligands, such as peptides or antibody fragments, to direct the nanoparticle to specific cells or tissues. The PEG7 linker in this context also contributes to the nanoparticle's stealth properties by reducing non-specific protein adsorption.
| Nanoparticle System | Initial Surface Functionality | Modification with this compound | Final Surface Ligand (via Maleimide) | Resulting Nanoparticle Characteristic |
| Polymeric Micelle | Azide groups | Attachment of this compound | Thiol-containing cell-penetrating peptide | Enhanced cellular uptake |
| Liposome | Azide-modified lipid | Covalent linkage of this compound | Cysteine-terminated antibody fragment (Fab') | Targeted delivery to specific cell surface receptors |
| Gold Nanoparticle | Self-assembled monolayer with azide termini | Functionalization with this compound | Thiol-containing DNA oligonucleotide | Use in biosensing or gene delivery |
This table provides hypothetical examples of how this compound can be utilized for the surface modification of various nanoparticle systems to impart desired functionalities.
Development of Bioconjugated Materials for Research Platforms
The heterobifunctional linker this compound serves as a critical tool in the development of advanced bioconjugated materials for research platforms. Its unique architecture, featuring a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry, a maleimide group for thiol-specific reactions, and a hydrophilic polyethylene glycol (PEG) spacer, enables the precise engineering of materials designed to mimic biological environments and probe cellular functions. medchemexpress.comaxispharm.comaxispharm.com These platforms are instrumental in fundamental cell biology studies, tissue engineering, and the development of diagnostic tools. purepeg.commdpi.com
The maleimide group reacts specifically with thiol groups found in cysteine residues of proteins and peptides through a Michael-type addition reaction. axispharm.comresearchgate.net This reaction is highly efficient and proceeds rapidly under physiological conditions. nih.gov Concurrently, the BCN group allows for bioorthogonal conjugation with azide-tagged molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). conju-probe.comconju-probe.commedchemexpress.com This dual reactivity permits the fabrication of complex, multifunctional materials where different biomolecules can be immobilized in a controlled and specific manner. The PEG7 linker enhances the solubility and biocompatibility of the resulting conjugate while minimizing non-specific protein adsorption. axispharm.comconju-probe.com
Hydrogel-Based Research Platforms
This compound is particularly valuable in the creation of hydrogel-based research platforms. Hydrogels, which are highly hydrated, cross-linked polymer networks, are widely used as synthetic analogs of the extracellular matrix (ECM) for 3D cell culture and regenerative medicine studies. nih.govnih.gov The maleimide functionality of the linker is leveraged to form the hydrogel scaffold itself. By reacting with thiol-containing crosslinkers (e.g., dithiothreitol or cysteine-flanked peptides), a stable, cross-linked polymer network is formed. researchgate.net
Once the hydrogel matrix is established, the BCN group remains available for subsequent functionalization. This allows researchers to covalently attach various azide-modified bioactive molecules, such as cell adhesion peptides (e.g., RGD), growth factors, or enzymes, directly into the hydrogel scaffold. This "plug-and-play" approach provides precise control over the biochemical and physical properties of the cellular microenvironment, enabling detailed investigations into cell fate, migration, and tissue development. researchgate.netnih.gov PEG-maleimide based hydrogels have demonstrated significant advantages, including improved reaction kinetics and cross-linking efficiency compared to other systems. nih.govnih.gov
Table 1: Comparative Properties of PEG-Maleimide Hydrogels in Research Applications
| Property | Description | Research Finding |
| Gelation Time | The time required for the liquid polymer solution to form a solid gel. | PEG-maleimide hydrogels exhibit rapid gelation (minutes) at physiological pH, suitable for in situ cell encapsulation and delivery. nih.gov |
| Cross-linking Efficiency | The degree to which the polymer chains are successfully linked to form the network. | The reaction between maleimide and thiols is highly specific and efficient, leading to stoichiometric incorporation of bioligands and well-defined network structures. nih.gov |
| Mechanical Properties | The stiffness or Young's modulus of the hydrogel, which influences cell behavior. | The mechanical properties can be tuned by varying the concentration of the PEG-maleimide macromer and the cross-linker, allowing for the creation of matrices that mimic the stiffness of different native tissues. nih.gov |
| Bioorthogonality | The ability to perform chemical reactions in a biological system without interfering with native processes. | The BCN group on the linker facilitates bioorthogonal ligation with azide-tagged molecules, enabling post-fabrication modification of the hydrogel with bioactive signals. axispharm.comconju-probe.com |
Surface Immobilization for 2D Research Platforms
In addition to 3D hydrogels, this compound is utilized to create functionalized 2D surfaces for studying cell-material interactions and for developing biosensors and diagnostic arrays. mdpi.comwilhelm-lab.com The linker can be used to immobilize proteins, peptides, or other biomolecules onto various substrates, such as glass, gold, or polymer surfaces.
The surface modification process typically involves two main strategies. In one approach, the surface is first functionalized with thiol groups, which then react with the maleimide end of this compound. The BCN-functionalized surface can then be used to capture specific azide-labeled molecules. Alternatively, a thiol-containing biomolecule (e.g., a protein) can be reacted with the linker in solution, and the resulting BCN-tagged biomolecule can then be immobilized onto an azide-functionalized surface. This versatility allows for the controlled and oriented immobilization of biomolecules, which is crucial for maintaining their biological activity and for creating surfaces with precisely defined properties. wilhelm-lab.com These engineered surfaces are powerful tools for investigating fundamental biological processes such as cell adhesion, protein binding, and signal transduction.
Table 2: Research Findings on Surface Modification using Maleimide-Based Linkers
| Research Platform | Linker Strategy | Objective | Outcome |
| Gold Nanoparticles | A hetero-bifunctional PEG linker with a disulfide group (for gold attachment) and a terminal maleimide group was used. wilhelm-lab.com | To engineer nanoparticle surfaces for controlled covalent attachment of thiol-containing biomolecules and to study cellular uptake. | The protocol allowed for straightforward and efficient surface modification. Cellular uptake could be tuned by up to 3 orders of magnitude by adjusting the final surface chemistry. wilhelm-lab.com |
| Biosensors | Immobilization of thiol-containing capture probes (e.g., antibodies, peptides) onto a maleimide-activated sensor surface. | To create a stable and oriented layer of capture molecules for specific analyte detection. | The high specificity of the maleimide-thiol reaction ensures efficient and covalent attachment, leading to enhanced sensor sensitivity and stability. axispharm.com |
| Cell Culture Substrates | Covalent attachment of thiol-containing peptides (e.g., RGD) to maleimide-functionalized tissue culture plates. | To create bioactive surfaces that promote specific cell adhesion and control cell behavior. | Surfaces modified with cell-adhesion peptides via maleimide chemistry effectively control cell attachment, spreading, and differentiation, providing a defined environment for cell studies. nih.gov |
Future Perspectives and Emerging Research Directions
Innovations in BCN-endo-PEG7-maleimide Design and Synthesis
Future advancements in the design and synthesis of this compound and related linkers are focused on optimizing reaction kinetics, stability, and synthetic accessibility. Researchers are exploring novel derivatives of the bicyclo[6.1.0]nonyne (BCN) core to fine-tune its reactivity in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. researchgate.netnih.gov While the endo-isomer of BCN is noted for its reactivity, innovations continue to compare and modify BCN scaffolds for improved performance in specific contexts. affinanotech.com
One key area of innovation is the development of BCN derivatives that are more amenable to standard automated solid-phase synthesis. nih.gov This allows for the direct incorporation of the BCN moiety into peptides and oligonucleotides at specific positions, streamlining the production of complex bioconjugates. researchgate.netnih.gov Stability studies of BCN scaffolds under various conditions, particularly acidic treatments common in synthesis, are crucial for developing more robust linkers. researchgate.netnih.gov
The polyethylene (B3416737) glycol (PEG) linker itself is also a subject of innovation. While the PEG7 chain in this compound enhances water solubility and reduces steric hindrance axispharm.com, researchers are exploring branched and other architectures to further refine pharmacokinetic properties. mdpi.com The development of monodisperse PEG linkers with precisely defined lengths and functionalities has been a significant step forward, enabling more exact bioconjugation strategies. chempep.com
Table 1: Comparison of Bioorthogonal Reaction Moieties
| Feature | BCN (in this compound) | DBCO (Dibenzocyclooctyne) | TCO (trans-Cyclooctene) |
|---|---|---|---|
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder |
| Reaction Partner | Azide (B81097) | Azide | Tetrazine |
| Key Advantage | Good balance of reactivity and stability; less lipophilic than DBCO. nih.gov | High reaction kinetics. confluore.com | Extremely fast reaction kinetics, among the fastest bioorthogonal reactions. confluore.com |
| Consideration | Formation of one regioisomer due to symmetry. nih.gov | Can be more lipophilic, potentially affecting solubility. | Smaller size compared to TCO makes it suitable for labeling small molecules. confluore.com |
Expansion of Bioorthogonal Applications in Systems Biology
The unique capabilities of this compound position it as a powerful tool for the expanding field of systems biology, which aims to understand biological phenomena on a quantitative and holistic level. nih.gov The bioorthogonal nature of the BCN group allows for chemical reactions to be performed in living cells and organisms without interfering with native biological processes, a necessity for studying complex systems. nih.govnih.gov
Future applications will leverage this linker for more sophisticated in-situ labeling and tracking of biomolecules. researchgate.net By using the maleimide (B117702) group to attach the linker to a specific protein via a cysteine residue, and subsequently using the BCN group to "click" on a fluorescent probe or other reporter molecule, researchers can visualize protein localization, trafficking, and interactions in real-time. nih.govnih.gov This dual-functionality is critical for techniques like Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), which investigates protein synthesis within its native cellular context. nih.gov
The expansion of these methods will enable more detailed studies of:
Post-Translational Modifications (PTMs): Quantifying changes in protein modifications across the proteome in response to stimuli. nih.gov
Lipid Signaling: Tracking lipid molecules, which are difficult to study using genetic methods, to understand their roles in signaling pathways. nih.gov
Drug-Target Engagement: Visualizing where and how a small molecule drug interacts with its targets within a cell, providing crucial mechanistic insights. researchgate.net
These approaches, facilitated by precise and efficient linkers like this compound, are essential for building the comprehensive molecular maps needed in quantitative and systems biology. nih.gov
Advanced Computational Modeling for Predictable Bioconjugate Design
To accelerate the development of new bioconjugates and reduce reliance on extensive trial-and-error experimentation, researchers are turning to advanced computational modeling. acs.org Future research will increasingly integrate computational approaches to predict the behavior and properties of molecules like this compound when conjugated to specific proteins. rsc.org
Kinetic models are being developed to accurately predict the outcome of PEGylation reactions based on the protein's tertiary structure. acs.org These models can estimate the reactivity of specific amino acids, such as the accessibility of a cysteine residue for conjugation with the maleimide group. They also introduce metrics like "PEG chain coverage" to assess how the attached PEG linker might shield the protein surface, affecting its biological activity and interactions. acs.org
Table 2: Computational Tools in Bioconjugate Design
| Modeling Approach | Primary Application | Predicted Outputs |
|---|---|---|
| Structure-Dependent Reactivity Models | Predicting PEGylation outcomes. acs.org | Site-specific reaction rates, degree of modification, "PEGmer" distribution. acs.org |
| Molecular Dynamics (MD) Simulations | Quantifying surface properties and bio-interactions. rsc.org | Hydrophobicity, electrostatic potential, ligand fluctuation, binding affinities. rsc.org |
| Chemical Graph Theory | Analyzing molecular structure-function relationships. researchgate.net | Prediction of physical properties and chemical reactivity based on molecular topology. researchgate.net |
Integration with High-Throughput Screening Methodologies
High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds, a cornerstone of modern drug discovery. profacgen.com The integration of this compound into HTS platforms represents a significant future direction, enabling the development of more specific and reliable screening assays. fraunhofer.de
The linker's dual functionality is ideal for creating sophisticated HTS tools. For instance, it can be used to immobilize proteins onto protein arrays in a specific orientation for screening small molecule libraries or to label antibodies for use in high-content imaging screens. creative-diagnostics.comnih.gov The high specificity and bioorthogonality of the click chemistry reaction minimize non-specific signals, a common cause of false positives in HTS campaigns. profacgen.com
Future HTS platforms will likely incorporate these advanced bioconjugation strategies to:
Develop Novel Assays: Create cell-based or biochemical assays that rely on the precise labeling of target proteins to report on their activity or interactions. istem.eu
Enhance Reproducibility: Utilize automated systems that leverage the robust and predictable nature of bioorthogonal chemistry to ensure consistency across large-scale screens. creative-diagnostics.com
Screen for Molecular Glues: Design screening platforms to identify novel "molecular glue" compounds that induce interactions between an E3 ligase and a target protein, a promising area in targeted protein degradation. nih.gov
By combining the precision of bioconjugation chemistry with the scale of automated HTS, researchers can accelerate the discovery of new therapeutic agents and biological probes. fraunhofer.de
Q & A
Basic Research Questions
Q. What is the mechanistic role of the endo-BCN group in BCN-endo-PEG7-maleimide during copper-free click chemistry, and how does its stereochemistry influence reaction kinetics?
- Methodological Answer : The endo-BCN group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules, forming stable triazole linkages. Reaction efficiency can be quantified using techniques like HPLC to monitor product formation over time, with kinetic parameters (e.g., rate constants) derived from pseudo-first-order approximations. The endo configuration may enhance reactivity due to reduced steric hindrance compared to exo-BCN analogs .
Q. How should researchers design a controlled experiment to validate the conjugation efficiency of this compound with azide-modified antibodies?
- Methodological Answer :
- Step 1 : Prepare azide-functionalized antibodies (e.g., via NHS-azide modification of lysine residues).
- Step 2 : React with this compound at varying molar ratios (1:1 to 1:10) in PBS (pH 7.4, 25°C).
- Step 3 : Analyze conjugation efficiency via SDS-PAGE (shift in molecular weight) and LC-MS (mass confirmation).
- Step 4 : Quantify unreacted BCN groups using a fluorogenic tetrazine probe .
Q. What are the critical parameters for optimizing buffer conditions when using this compound in aqueous bioconjugation reactions?
- Methodological Answer : Key parameters include:
- pH : Neutral conditions (pH 6.5–7.5) minimize maleimide hydrolysis.
- Temperature : Room temperature (20–25°C) balances reaction speed and stability.
- Additives : Avoid thiol-containing agents (e.g., DTT) to prevent maleimide-thiol side reactions. Validate via UV-Vis spectroscopy (absorbance at 300–350 nm for triazole formation) .
Advanced Research Questions
Q. How can steric hindrance from the PEG7 spacer in this compound be mitigated when conjugating bulky payloads (e.g., proteins >150 kDa), and what analytical methods are most effective for assessing spatial accessibility?
- Methodological Answer :
- Strategy : Use shorter incubation times with excess linker (5–10x molar ratio) to drive reaction completion.
- Assessment :
- Size-Exclusion Chromatography (SEC) : Monitor aggregation or incomplete conjugation.
- Fluorescence Resonance Energy Transfer (FRET) : Label payload and linker with compatible fluorophores to probe proximity .
Q. What experimental approaches resolve discrepancies in reported stability data for triazole linkages formed by this compound under physiological conditions?
- Methodological Answer : Contradictions may arise from differences in:
- Analytical Techniques : Compare LC-MS (detects hydrolysis products) with radiolabeling (tracks intact conjugates in serum).
- Study Design : Conduct parallel in vitro (e.g., human plasma, 37°C) and in vivo (rodent models) stability assays. Use multivariate regression to identify confounding variables (e.g., serum protein interactions) .
Q. How do temperature and pH variations during storage affect the long-term stability of this compound, and what predictive models can guide optimal storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store lyophilized this compound at 4°C, 25°C, and 40°C under varying humidity (0–75% RH).
- Analysis : Monitor degradation via NMR (maleimide ring-opening by water) and HPLC (purity). Apply Arrhenius kinetics to predict shelf life .
Guidance for Addressing Contradictions
- Example : If one study reports 95% conjugation efficiency while another observes 70%, compare:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
